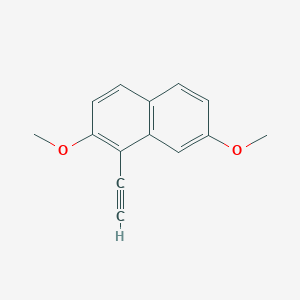

1-Ethynyl-2,7-dimethoxynaphthalene

Beschreibung

The exact mass of the compound 1-Ethynyl-2,7-dimethoxynaphthalene is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Ethynyl-2,7-dimethoxynaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethynyl-2,7-dimethoxynaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

130817-79-7 |

|---|---|

Molekularformel |

C14H12O2 |

Molekulargewicht |

212.24 g/mol |

IUPAC-Name |

1-ethynyl-2,7-dimethoxynaphthalene |

InChI |

InChI=1S/C14H12O2/c1-4-12-13-9-11(15-2)7-5-10(13)6-8-14(12)16-3/h1,5-9H,2-3H3 |

InChI-Schlüssel |

NNBINVCZPJUFLU-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C=C1)C=CC(=C2C#C)OC |

Kanonische SMILES |

COC1=CC2=C(C=C1)C=CC(=C2C#C)OC |

Andere CAS-Nummern |

130817-79-7 |

Synonyme |

1-ethynyl-2,7-dimethoxynaphthalene EDMN |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

EDMN serves as a versatile building block in organic synthesis. Its ethynyl group allows for various coupling reactions, including Sonogashira and Glaser coupling, which are essential for forming carbon-carbon bonds.

- Sonogashira Coupling : EDMN can be utilized in Sonogashira reactions to synthesize more complex aromatic compounds. This method is particularly useful for creating conjugated systems that exhibit enhanced optical properties .

- Glaser Coupling : The compound can also participate in Glaser coupling reactions, leading to the formation of diynes that serve as precursors for further transformations in synthetic organic chemistry .

Material Science

In material science, EDMN is explored for its potential applications in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

- OLEDs : Due to its strong photoluminescence properties, EDMN has been investigated as a dopant in OLED materials. Its incorporation can enhance the efficiency and color purity of emitted light .

- OPVs : The compound's ability to form stable thin films makes it a candidate for use in OPVs. Research indicates that incorporating EDMN into polymer blends can improve charge transport and overall device performance .

Medicinal Chemistry

EDMN's structural characteristics make it a valuable candidate in medicinal chemistry, particularly in the development of anti-inflammatory and anticancer agents.

- Anti-inflammatory Properties : Studies have shown that derivatives of EDMN can inhibit the expression of inflammatory markers such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This suggests potential therapeutic applications in treating inflammatory diseases .

- Anticancer Activity : Research has indicated that certain analogs of EDMN exhibit cytotoxic effects against cancer cell lines. These findings point towards its potential as a lead compound for developing new anticancer drugs .

Case Studies and Research Findings

Vorbereitungsmethoden

General Reaction Mechanism

The Sonogashira coupling, a palladium-catalyzed reaction between aryl halides and terminal alkynes, is the most widely used method for introducing ethynyl groups. For 1-ethynyl-2,7-dimethoxynaphthalene, this typically involves coupling 1-iodo-2,7-dimethoxynaphthalene with a terminal alkyne under inert conditions.

Catalytic Systems

Key catalysts include:

Table 1: Sonogashira Coupling Optimization

| Catalyst | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Pd(PPh₃)₄/CuI | Et₃N | CH₂Cl₂ | 60°C | 75% |

| C17H32Cl2N4OPd | K₂CO₃ | EtOH | 80°C | 86% |

Reaction times vary from 1–4 hours, with higher yields achieved using N-heterocyclic carbene ligands due to enhanced catalytic stability.

Grignard Reagent-Based Ethynylation

Ethynylmagnesium Bromide Strategy

A two-step protocol adapted from CN104163807A involves:

-

Formation of Intermediate : Reacting 2,7-dimethoxynaphthalen-1-one with ethynylmagnesium bromide in THF at 0–5°C.

-

Acid-Mediated Cyclization : Treating the intermediate with HCl/EtOH to yield the target compound.

Critical Parameters :

Protection-Deprotection Strategies for Methoxy Groups

Selective Methoxy Group Installation

Methoxy groups are typically introduced via:

-

Williamson Ether Synthesis : Using methyl iodide and K₂CO₃ in DMF

-

Protection as Silyl Ethers : Temporary protection with TBS groups during ethynylation

Example Protocol :

-

Protect naphthalene diol as TBS ethers.

-

Perform ethynylation via Sonogashira coupling.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

| Method | Yield | Cost | Scalability |

|---|---|---|---|

| Sonogashira Coupling | 75–86% | High | Industrial |

| Grignard Ethynylation | 50–68% | Medium | Lab-scale |

| Protection-Deprotection | 60–72% | High | Specialized |

Sonogashira coupling offers superior yields but requires expensive palladium catalysts. Grignard methods are cost-effective but limited by moisture sensitivity. Protection-deprotection sequences enable regioselectivity but add synthetic steps .

Q & A

Q. What experimental methodologies are optimal for synthesizing 1-Ethynyl-2,7-dimethoxynaphthalene derivatives?

The synthesis of derivatives often involves AlCl₃-mediated ether cleavage reactions. For example, 1-monoaroyl-2,7-dimethoxynaphthalene derivatives require 3–5 equimolar amounts of AlCl₃ in refluxing dichloromethane (CH₂Cl₂) or 1,2-dichloroethane to achieve quantitative yields of regioselective cleavage products . Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., CH₂Cl₂) enhance reaction rates.

- Stoichiometry : Excess AlCl₃ (≥3 eq.) ensures complete conversion.

- Temperature : Reflux conditions (40–80°C) are critical for activating the methoxy groups.

Q. How can NMR spectroscopy be utilized to characterize the regioselectivity of ether cleavage in 1-Ethynyl-2,7-dimethoxynaphthalene?

¹H NMR is critical for identifying cleavage sites. For instance, the 2-methoxy group in 1-monoaroyl-2,7-dimethoxynaphthalene is selectively cleaved, leaving the 7-methoxy group intact. This is confirmed by:

Q. What are the primary challenges in purifying 1-Ethynyl-2,7-dimethoxynaphthalene derivatives?

Purification often requires column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate). Key issues include:

- Co-elution of byproducts : Steric hindrance in diaroyl derivatives (e.g., 1,8-diaroyl-2,7-dimethoxynaphthalene) reduces reactivity, leading to incomplete cleavage and mixed fractions .

- Degradation risks : Prolonged exposure to AlCl₃ may degrade sensitive functional groups.

Advanced Research Questions

Q. How does steric hindrance influence the chemoselectivity of AlCl₃-mediated ether cleavage in 1-Ethynyl-2,7-dimethoxynaphthalene derivatives?

Steric effects dominate in diaroyl-substituted derivatives. For example, 1,8-diaroyl-2,7-dimethoxynaphthalene resists cleavage due to restricted conformational flexibility, preventing AlCl₃ coordination between carbonyl and methoxy oxygen atoms. In contrast, monoaroyl derivatives allow optimal AlCl₃ positioning, enabling selective 2-methoxy cleavage .

Table 1 : Reaction Outcomes Under Varying Substituents

| Derivative | AlCl₃ (eq.) | Solvent | Cleavage Yield |

|---|---|---|---|

| 1-Monoaroyl-2,7-DMN | 5 | CH₂Cl₂ | 98% |

| 1,8-Diaroyl-2,7-DMN | 10 | Toluene | <5% |

Q. How can researchers resolve contradictory data in ether cleavage studies of structurally similar naphthalene derivatives?

Contradictions often arise from conformational dynamics. For example, 3-monoaroyl-2,7-dimethoxynaphthalene undergoes 2-methoxy cleavage, while the 1,8-diaroyl analog does not. To address this:

Q. What methodologies are recommended for assessing the toxicological profile of 1-Ethynyl-2,7-dimethoxynaphthalene in preclinical studies?

Follow the ATSDR systematic review framework :

- Inclusion criteria : Prioritize peer-reviewed studies on inhalation, oral, and dermal exposure routes.

- Risk of bias assessment : Use standardized questionnaires (Table C-6/C-7) to evaluate randomization, outcome reporting, and dose allocation .

- Biomarker analysis : Monitor hepatic/renal effects and oxidative stress markers.

Experimental Design & Data Analysis

Q. How should researchers design dose-response studies to evaluate the environmental persistence of 1-Ethynyl-2,7-dimethoxynaphthalene?

- Partitioning studies : Measure log Kow (octanol-water) and soil adsorption coefficients (Kd).

- Degradation assays : Use HPLC-MS to track photolytic/hydrolytic degradation products in water/sediment systems .

Q. What statistical approaches are suitable for analyzing conflicting data on biological activity (e.g., antimicrobial vs. cytotoxic effects)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.